(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide

Catalog No.
S15935250
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide

Product Name

(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide

IUPAC Name

N-[3-[(1R)-1-hydroxyethyl]phenyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m1/s1

InChI Key

YFXFFCPMIMZRNE-SSDOTTSWSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)NC(=O)C)O

(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide, also known as N-[3-(1-hydroxyethyl)phenyl]acetamide, is an organic compound characterized by its amide functional group and a hydroxyethyl substituent on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula is C11H15NC_{11}H_{15}N and it features a chiral center, making it a subject of study in stereochemistry and pharmacology.

  • Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds such as ketones or carboxylic acids.
  • Reduction: The amide group can be reduced to form an amine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution, leading to various substituted derivatives depending on the electrophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while electrophiles for substitution may include bromine or nitric acid.

Research has indicated that (R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide exhibits notable biological activities. It may act as an enzyme inhibitor, binding to active sites and modulating catalytic activity. Additionally, its interactions with cellular receptors suggest potential roles in signal transduction pathways, influencing various physiological responses . The specific mechanisms of action are still under investigation, but initial studies indicate possible therapeutic applications.

The synthesis of (R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide can be achieved through several methods:

  • Acetylation: A common method involves the reaction of 3-(1-hydroxyethyl)aniline with acetic anhydride under reflux conditions in the presence of a base like pyridine. This facilitates the acetylation process, yielding the desired product after purification via recrystallization.
  • Enantioselective Reduction: Another synthetic route includes the enantioselective reduction of prochiral ketones using chiral catalysts or biocatalysts, such as resting cells of Saccharomyces cerevisiae, which can yield enantiomerically pure products.

In industrial settings, flow microreactor systems may be employed to optimize production efficiency and sustainability.

(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific enzymes or receptors.
  • Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.
  • Biotechnology: The compound's interactions with biological systems could pave the way for innovations in therapeutic strategies.

Studies investigating the interactions of (R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide with biological targets have revealed insights into its mechanism of action. It may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. Furthermore, its modulation of receptor activity suggests it could influence various signaling pathways within cells .

Several compounds share structural similarities with (R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
N-PhenylacetamideSimple phenyl ring attached to acetamideLacks hydroxyethyl group; less complex structure
N-[2-Hydroxyethyl]anilineHydroxyethyl group on anilineDifferent position of hydroxyethyl substituent
N-[4-Hydroxyphenyl]acetamideHydroxyl group on para position of phenyl ringHydroxyl group's position differs; affects reactivity
N-[3-(2-Hydroxypropyl)]phenylacetamidePropanol instead of ethanolLarger hydrocarbon chain; alters solubility properties

(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific stereochemistry and the presence of a hydroxyethyl substituent at the meta position on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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